molecular formula C8H7FO4 B8798993 3-Fluoro-4-hydroxy-5-methoxybenzoic acid

3-Fluoro-4-hydroxy-5-methoxybenzoic acid

Cat. No. B8798993
M. Wt: 186.14 g/mol
InChI Key: FYZDBPSGNQPCMY-UHFFFAOYSA-N
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Patent
US07902400B2

Procedure details

To 4-benzyloxy-3-fluoro-5-methoxybenzoic acid were added 20 ml of methanol, 20 ml of ethyl acetate and 50 mg of 10% palladium-carbon and the mixture was stirred at room temperature for 4 hours under hydrogen atmosphere. Then, the reaction mixture was filtered through Celite. The filtrate was concentrated under reduced pressure to obtain 4.5 g of 3-fluoro-4-hydroxy-5-methoxybenzoic acid represented by the formula:
Name
4-benzyloxy-3-fluoro-5-methoxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[F:20])C1C=CC=CC=1.CO>[C].[Pd].C(OCC)(=O)C>[F:20][C:10]1[CH:11]=[C:12]([CH:16]=[C:17]([O:18][CH3:19])[C:9]=1[OH:8])[C:13]([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
4-benzyloxy-3-fluoro-5-methoxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1OC)F
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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